4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a unique combination of a benzodioxole moiety, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate precursors.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperidine ring using a suitable coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like 4-(dimethylamino)pyridine (DMAP).
Final Assembly: The resulting intermediate is then reacted with pyridine derivatives to form the final compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying molecular interactions and pathways in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Benzodioxole derivatives: These compounds are known for their anticancer and antioxidant properties.
Uniqueness
4-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}pyridine is unique due to its specific combination of structural features, which confer distinct biological activities and make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-3-4-16-17(10-13)23-12-22-16)20-9-1-2-15(11-20)24-14-5-7-19-8-6-14/h3-8,10,15H,1-2,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCHOLMHYPKTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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